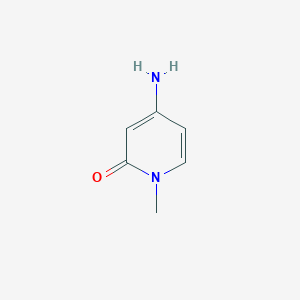

4-Amino-1-methylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

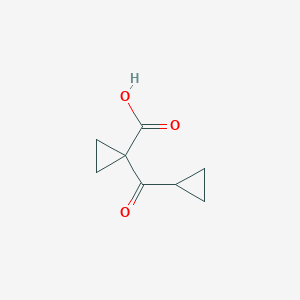

Synthesis Analysis

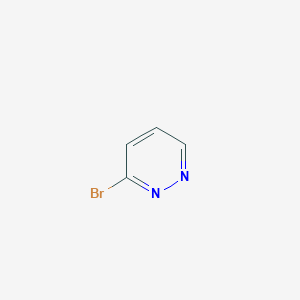

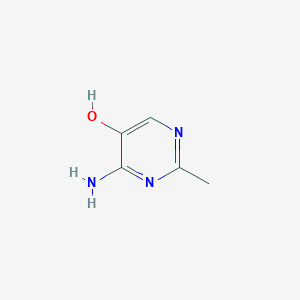

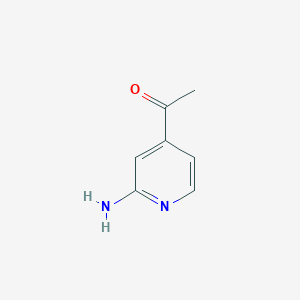

The synthesis of pyridinone derivatives is a topic of interest due to their pharmacological significance. Paper describes the synthesis of 3-aminopyridin-2(1H)-one derivatives, which were evaluated for their HIV-1 reverse transcriptase inhibitory properties. The synthesis involved creating potent and selective antagonists with low IC50 values, indicating strong inhibitory effects. Paper discusses a three-component synthesis of novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, showcasing the versatility of pyridinone derivatives in synthesizing complex molecules. Paper presents a method for synthesizing 4-aminopyridines from methylideneisoxazolones and ynamines, involving a [2 + 2] cycloaddition/retro-electrocyclization/decarboxylation reaction sequence.

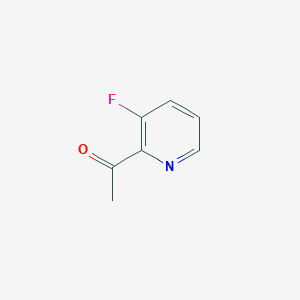

Molecular Structure Analysis

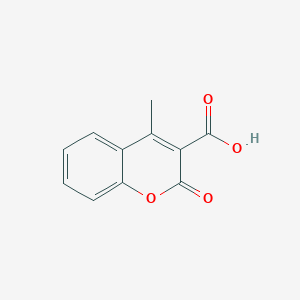

The molecular structure of pyridinone derivatives is crucial for their biological activity. Paper explores the crystalline adducts of substituted salicylic acids with 4-aminopyridine, revealing diverse supramolecular synthons and the influence of hydrogen bonding on the geometry of these structures. Paper provides a detailed analysis of the crystal structures of 4-aminopyridinium salts of dithiooxalato ligand complexes, highlighting significant π-π and d_z2-π interactions that contribute to the lattice cohesiveness of the compounds.

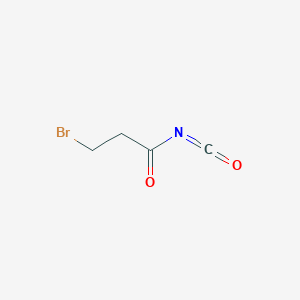

Chemical Reactions Analysis

The chemical reactivity of pyridinone derivatives is another area of interest. Paper investigates the reaction mechanism of the synthesis of 4-aminopyridines, which involves decarboxylative isomerization with cyclic amino groups. This study provides insight into the potential for creating diverse pyridinone-based structures through various chemical reactions.

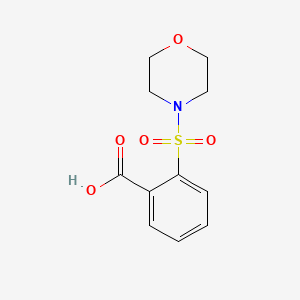

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are essential for their application in drug development. Paper discusses the hydrogen-bonded supramolecular association in organic acid–base salts of 2-amino-4-methylpyridine with various substituted benzoic acids, emphasizing the role of noncovalent interactions in the crystal packing of these compounds. Paper presents a redetermination of the structure of a 4-aminobenzoic acid 4-methylpyridine/4-methylpyridinium 4-aminobenzoate complex, correcting previous structural models and highlighting the importance of accurately determining hydrogen positions for understanding the properties of these salts.

Wissenschaftliche Forschungsanwendungen

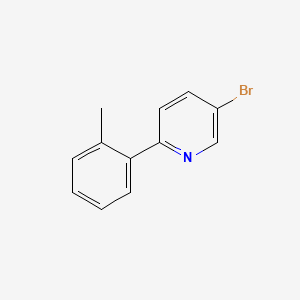

- Summary of the Application : This compound has been used in the development of inhibitors for JNK2/3 isoforms . JNK isoforms are proteins that have been implicated in various biological functions, and selective inhibition of these isoforms could potentially offer therapeutic benefits .

- Methods of Application or Experimental Procedures : The compound was used to design JNK2/3 inhibitors that have over 30-fold selectivity over JNK1 . The researchers used site-directed mutagenesis and X-ray crystallography to identify key residues for selectivity .

- Results or Outcomes : The results showed that JNK2/3 selective inhibitors protected against 6-hydroxydopamine-induced reactive oxygen species (ROS) generation and mitochondrial membrane potential (MMP) depolarization . This suggests that inhibition of JNK2/3 likely contributed to protecting mitochondrial function and prevented ultimate cell death .

Eigenschaften

IUPAC Name |

4-amino-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-3-2-5(7)4-6(8)9/h2-4H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGNLDFNDMPVBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538721 |

Source

|

| Record name | 4-Amino-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-methylpyridin-2(1H)-one | |

CAS RN |

952182-01-3 |

Source

|

| Record name | 4-Amino-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-1-METHYLPYRIDIN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.